N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide
Description
This compound is a hybrid heterocyclic acetamide featuring a 1,2,4-triazole core linked to a 3,4-dihydrophthalazin-4-one moiety via an acetamide bridge. The 1,2,4-triazole ring is substituted with a 2-(4-methoxyphenyl)ethyl group, while the phthalazinone unit carries a propan-2-yl (isopropyl) substituent at position 2. This structural architecture is designed to synergize the pharmacological properties of both heterocycles: triazoles are known for their metabolic stability and hydrogen-bonding capacity, while phthalazinones contribute to kinase inhibition and antiproliferative activity . The compound’s synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions, as evidenced by analogous protocols for triazole-phthalazinone hybrids .
Properties
Molecular Formula |
C24H26N6O3 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-2-(4-oxo-3-propan-2-ylphthalazin-1-yl)acetamide |
InChI |
InChI=1S/C24H26N6O3/c1-15(2)30-23(32)19-7-5-4-6-18(19)20(29-30)14-22(31)26-24-25-21(27-28-24)13-10-16-8-11-17(33-3)12-9-16/h4-9,11-12,15H,10,13-14H2,1-3H3,(H2,25,26,27,28,31) |
InChI Key |
QMWVOICUAZBGHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=NNC(=N3)CCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under reflux conditions.
Attachment of the Methoxyphenyl Group: This step involves the reaction of the triazole intermediate with 4-methoxyphenyl ethyl bromide in the presence of a base such as potassium carbonate.
Synthesis of the Phthalazinone Moiety: The phthalazinone structure is formed through the condensation of phthalic anhydride with isopropylamine, followed by cyclization.
Final Coupling Reaction: The triazole and phthalazinone intermediates are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazole ring or the phthalazinone moiety, potentially leading to the formation of dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives of the triazole or phthalazinone rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Its triazole ring is known for its biological activity, which could include antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. The presence of the triazole ring and the phthalazinone moiety suggests it could interact with biological targets such as enzymes or receptors.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide would depend on its specific application. Generally, the triazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The phthalazinone moiety may enhance binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Research Findings
- Activity Trends: Phthalazinone-containing compounds (e.g., target compound, Compound 12) consistently show antiproliferative activity, likely due to PARP or EGFR kinase inhibition . Triazole-thioacetamides (e.g., ) prioritize anti-inflammatory effects.
- Synthetic Yield : CuAAC-based syntheses (as inferred for the target compound) achieve yields >70%, outperforming indazole-based routes (40–60%) .
- SAR Insights: The 4-methoxyphenyl group enhances lipophilicity (cLogP ≈ 3.2), favoring membrane permeability. Isopropyl substitution on phthalazinone reduces oxidative metabolism compared to methyl analogues .
Biological Activity
N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide is a synthetic compound belonging to the class of triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 433.5 g/mol. The structure includes a triazole ring and a phthalazine moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H27N7O2 |
| Molecular Weight | 433.5 g/mol |
| CAS Number | 1442080-62-7 |
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of triazole derivatives. The compound has shown significant activity against various bacterial strains. For instance, it exhibits moderate to good activity against Candida albicans and Escherichia coli, similar to other triazole derivatives that inhibit ergosterol synthesis by targeting cytochrome P450 enzymes .
Table 1: Antimicrobial Activity Against Various Microorganisms
| Microorganism | Activity Level |
|---|---|
| Candida albicans | Moderate |
| Escherichia coli | Moderate |
| Staphylococcus aureus | Moderate to Good |
| Klebsiella pneumoniae | Moderate |
Anticancer Activity
Triazole derivatives are also recognized for their potential anticancer properties. The compound has been evaluated for its ability to induce apoptosis in cancer cells. Research indicates that it can inhibit specific metabolic pathways involved in cancer progression, possibly through the modulation of enzyme activities related to cell growth and proliferation .
Enzyme Inhibition
The compound has been reported to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease . Additionally, it shows promise in inhibiting other metabolic enzymes that could be beneficial in treating various conditions like gastric ulcers and epilepsy .
Case Studies
- Study on Antimicrobial Efficacy : A recent study synthesized several triazole derivatives and tested their antimicrobial efficacy. The compound demonstrated comparable results to standard antibiotics against resistant strains of bacteria .
- Evaluation of Anticancer Properties : In vitro studies showed that the compound induced cell cycle arrest in cancer cell lines, leading to increased apoptosis rates compared to control groups. This suggests a mechanism that could be further explored for cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
